(+)-Austrodoral
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Overview
Description
(+)-Austrodoral is a naturally occurring sesquiterpene compound known for its unique chemical structure and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Austrodoral typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under specific conditions to form the sesquiterpene structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic production using optimized chemical processes. The extraction process usually includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(+)-Austrodoral undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
(+)-Austrodoral has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules and as a model compound for studying sesquiterpene chemistry.
Biology: Research has shown that this compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.
Industry: The compound is also used in the fragrance and flavor industry due to its unique aroma and taste properties.
Mechanism of Action
The mechanism of action of (+)-Austrodoral involves its interaction with specific molecular targets and pathways within biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence inflammatory pathways and microbial cell membranes.
Comparison with Similar Compounds
(+)-Austrodoral can be compared with other similar sesquiterpene compounds, such as:
(-)-Austrodoral: The enantiomer of this compound, which may exhibit different biological activities and properties.
Caryophyllene: Another sesquiterpene with similar structural features but different biological activities.
Humulene: A sesquiterpene found in hops, known for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure and the distinct biological activities it exhibits compared to these similar compounds.
Properties
Molecular Formula |
C14H24O |
---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(1R,3aS,7aS)-1,4,4,7a-tetramethyl-2,3,3a,5,6,7-hexahydroindene-1-carbaldehyde |
InChI |
InChI=1S/C14H24O/c1-12(2)7-5-8-14(4)11(12)6-9-13(14,3)10-15/h10-11H,5-9H2,1-4H3/t11-,13-,14-/m0/s1 |
InChI Key |
CNTXEQHESHSVFZ-UBHSHLNASA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2[C@@]1(CCCC2(C)C)C)C=O |
Canonical SMILES |
CC1(CCCC2(C1CCC2(C)C=O)C)C |
Origin of Product |
United States |
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